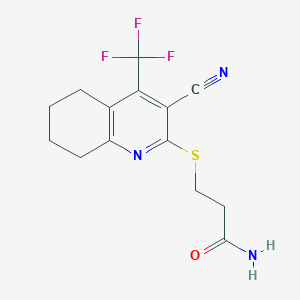![molecular formula C6H6F2N2O2 B2561202 [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid CAS No. 1898213-92-7](/img/structure/B2561202.png)
[1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid: is a chemical compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds known for their wide range of biological activities. This compound is characterized by the presence of a difluoromethyl group attached to the pyrazole ring, which imparts unique chemical properties.
Mechanism of Action
Target of Action
The primary target of the compound [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .
Mode of Action
This compound acts as an inhibitor of SDH . It binds to the SDH enzyme, preventing it from catalyzing the oxidation of succinate to fumarate . This inhibition disrupts the normal functioning of the citric acid cycle and the electron transport chain, leading to a decrease in energy production within the cell .
Biochemical Pathways
The inhibition of SDH by this compound affects the citric acid cycle and the electron transport chain . These are key biochemical pathways involved in energy production within cells. The disruption of these pathways leads to a decrease in the production of ATP, the main energy currency of the cell .
Pharmacokinetics
The pharmacokinetics of a compound generally involve its absorption, distribution, metabolism, and excretion . These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its target site of action .
Result of Action
The result of the action of this compound is a decrease in energy production within the cell . By inhibiting SDH, the compound disrupts the citric acid cycle and the electron transport chain, leading to a decrease in the production of ATP . This can have various effects at the molecular and cellular level, depending on the specific type of cell and its energy requirements .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can affect the compound’s ability to bind to its target, its rate of metabolism, and its overall stability .
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This suggests that it may interact with various enzymes, proteins, and other biomolecules in these processes.
Cellular Effects
It is known that the compound is used as an intermediate in the production of several fungicides . These fungicides can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in difluoromethylation processes . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is used as an intermediate in the production of several fungicides . These fungicides can have various long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that the compound is used as an intermediate in the production of several fungicides . These fungicides can have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
It is known that the compound is involved in difluoromethylation processes . This suggests that it may interact with various enzymes or cofactors in these processes, and could also have effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that the compound is used as an intermediate in the production of several fungicides . These fungicides can have various effects on the localization or accumulation of the compound within cells and tissues.
Subcellular Localization
It is known that the compound is used as an intermediate in the production of several fungicides . These fungicides can have various effects on the activity or function of the compound in specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid typically involves the reaction of difluoroacetic acid with a pyrazole derivative. One common method includes the acidification of the sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ by reacting carbon dioxide with water . Another method involves the catalytic esterification using nanoscale titanium dioxide, which offers high reaction yield and short reaction time .
Industrial Production Methods: Industrial production methods for this compound focus on cost-effectiveness and safety. The use of difluoroacetic acid, which is relatively low in price and small in molar mass, is adopted at a post-synthesis phase to reduce costs and simplify the process . The process avoids the use of organic solvents, thereby reducing solvent recovery costs and environmental pollution risks.
Chemical Reactions Analysis
Types of Reactions: [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets. It is used in the development of enzyme inhibitors and receptor modulators .
Medicine: In medicine, this compound derivatives are explored for their antifungal and antibacterial properties. They are evaluated for their efficacy against various pathogens .
Industry: Industrially, the compound is used in the production of fungicides and pesticides. Its derivatives are employed to protect crops from fungal and bacterial infections .
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid: Known for its antifungal and antibacterial activities.
Uniqueness: [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid is unique due to its specific difluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-[1-(difluoromethyl)pyrazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c7-6(8)10-3-4(2-9-10)1-5(11)12/h2-3,6H,1H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWBJWXXQIWPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2561119.png)
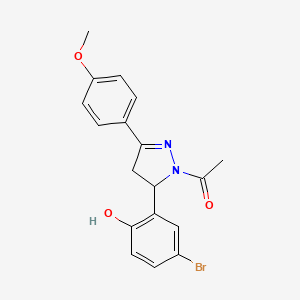


![Methyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2561124.png)
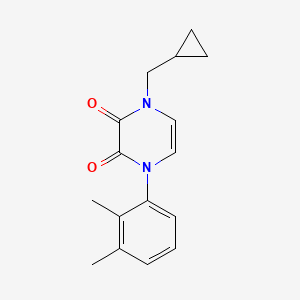

![2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B2561131.png)
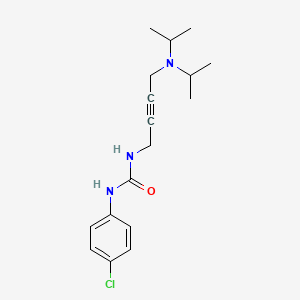
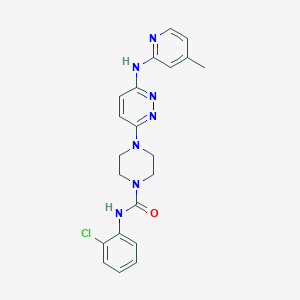
![methyl 2-(2-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2561137.png)
![ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2561140.png)
![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2561141.png)
